molecular formula C15H15F3O3 B1323880 trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid CAS No. 1004529-52-5

trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid

Cat. No. B1323880
CAS RN: 1004529-52-5
M. Wt: 300.27 g/mol
InChI Key: ASWJFVBNTORNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid”, commonly known as trans-4-TFMHCA, is a white crystalline powder that belongs to the family of arylcyclohexane carboxylic acids. It has a CAS Number and a Linear Formula of C15H15F3O3 . This compound has attracted significant attention in the scientific community due to its unique properties and potential applications in various fields.


Molecular Structure Analysis

The molecular weight of this compound is 300.28 . The IUPAC name is 4-[2-(trifluoromethyl)benzoyl]cyclohexanecarboxylic acid . The InChI code is 1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10- .

Scientific Research Applications

Chemical Education

Lastly, it can be used in chemical education as a case study to teach various concepts in organic chemistry, including stereochemistry, functional group transformations, and molecular interactions.

Each of these applications leverages the unique chemical properties of trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid , making it a valuable compound in scientific research across multiple disciplines. The information provided here is based on the compound’s known properties and potential uses in various fields of research .

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-[2-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWJFVBNTORNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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